SGLT2 Selectivity Over SGLT1: A Direct Comparison of Ki and IC50 Values vs. Phlorizin, Dapagliflozin & Remogliflozin
Sergliflozin A demonstrates high affinity for human SGLT2 with a Ki of 2.39 nM, conferring a selectivity over SGLT1 (Ki = 708 nM) of approximately 296-fold . In contrast, the nonselective prototype phlorizin exhibits IC50 values of 25 µM (hSGLT2) and 142 µM (hSGLT1), a selectivity of only ~5.7-fold . Compared to other modern inhibitors, sergliflozin A (IC50 = 7.5 nM) shows greater SGLT2 selectivity than dapagliflozin (IC50 = 1.2 nM; ~100-fold selectivity) and remogliflozin (IC50 = 12 nM; ~540-fold selectivity), positioning it as a highly selective tool for isolating SGLT2-mediated effects .
| Evidence Dimension | In vitro potency and selectivity (SGLT2 vs. SGLT1) |
|---|---|
| Target Compound Data | Ki (SGLT2) = 2.39 nM; Ki (SGLT1) = 708 nM; Selectivity ratio = 296-fold |
| Comparator Or Baseline | Phlorizin: IC50 (SGLT2) = 25 µM; IC50 (SGLT1) = 142 µM; Dapagliflozin: IC50 (SGLT2) = 1.2 nM; Remogliflozin: IC50 (SGLT2) = 12 nM |
| Quantified Difference | Sergliflozin A is 10,000x more potent on SGLT2 vs. phlorizin; 296-fold selectivity vs. ~100-fold (dapagliflozin) |
| Conditions | hSGLT2 and hSGLT1 stably expressed in CHO-K1 or COS-7 cells; α-methyl-D-glucopyranoside uptake assay |
Why This Matters
The 296-fold selectivity ensures that observed in vivo glucose excretion is predominantly SGLT2-mediated, minimizing confounding effects from intestinal SGLT1 inhibition that can alter GLP-1 secretion and gastric emptying.
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